1-(difluoromethyl)-1H-pyrazole-3-carbonitrile
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Overview
Description
1-(Difluoromethyl)-1H-pyrazole-3-carbonitrile is a chemical compound characterized by the presence of a difluoromethyl group attached to a pyrazole ring, which also bears a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(difluoromethyl)-1H-pyrazole-3-carbonitrile typically involves the difluoromethylation of pyrazole derivatives. One common method includes the reaction of 1H-pyrazole-3-carbonitrile with difluoromethylating agents under specific conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalytic systems can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions: 1-(Difluoromethyl)-1H-pyrazole-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The difluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cross-Coupling Reactions: It can undergo cross-coupling reactions with various organometallic reagents to form new carbon-carbon bonds.
Common Reagents and Conditions:
Difluorocarbene Precursors: Used for difluoromethylation reactions.
Bases: Such as potassium carbonate or sodium hydride, to facilitate nucleophilic substitution.
Catalysts: Transition metal catalysts like palladium or nickel for cross-coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield a variety of substituted pyrazole derivatives .
Scientific Research Applications
1-(Difluoromethyl)-1H-pyrazole-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-1H-pyrazole-3-carbonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Known for its use in fungicides.
Difluoromethyl phenyl sulfide: Another compound with a difluoromethyl group, used in various chemical applications.
Uniqueness: 1-(Difluoromethyl)-1H-pyrazole-3-carbonitrile is unique due to the presence of both a difluoromethyl group and a carbonitrile group on the pyrazole ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
1-(difluoromethyl)pyrazole-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F2N3/c6-5(7)10-2-1-4(3-8)9-10/h1-2,5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGVJQMZTVIRWQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1C#N)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1379276-84-2 |
Source
|
Record name | 1-(difluoromethyl)-1H-pyrazole-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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